Enantiomer-Specific Potency: (R)-Enantiomer vs. Racemate and (S)-Enantiomer in Human IDO1
The (R)-enantiomer (PF-06840002) demonstrates approximately 2-fold greater potency for human IDO1 than the racemate (PF-06840003) and >50-fold greater potency than the (S)-enantiomer (PF-06840001). This difference is maintained across enzymatic, cellular, and whole-blood assays [1]. The (S)-enantiomer is essentially inactive, with an IC50 exceeding 10 µM [1]. This establishes that enantiomeric purity is a non-negotiable quality specification; procurement of racemic material or material with undefined enantiomeric composition will yield lower target engagement at equivalent administered dose.
| Evidence Dimension | Human IDO1 enzymatic IC50 |
|---|---|
| Target Compound Data | 0.20 µM (0.16–0.26) [PF-06840002, (R)-enantiomer] |
| Comparator Or Baseline | PF-06840003 (racemate): 0.41 µM (0.30–0.54); PF-06840001 (S-enantiomer): >10 µM |
| Quantified Difference | ~2-fold more potent than racemate; >50-fold more potent than S-enantiomer |
| Conditions | Recombinant human IDO1 enzymatic assay; L-tryptophan substrate; PDMAB-based detection |
Why This Matters
This directly determines the amount of active compound required per dose and ensures that procurement of the (R)-enantiomer—rather than racemic mixture or undefined chirality—delivers the highest possible target engagement per unit mass.
- [1] AACR Table 1. Enzyme and Cellular Activity of PF-06840003, PF-06840002 (active R-enantiomer), and PF-06840001 (inactive S-enantiomer). View Source
